molecular formula C4H7ClO2 B1581645 2-Chlorobutyric acid CAS No. 4170-24-5

2-Chlorobutyric acid

Cat. No. B1581645
M. Wt: 122.55 g/mol
InChI Key: RVBUZBPJAGZHSQ-UHFFFAOYSA-N
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Patent
US08772323B2

Procedure details

81.70 g (604.65 mmol) 2-benzoxazolinone are stirred together with 720.00 g polyphosphoric acid at 80° C. 63 mL (607.64 mmol) 2-chlorobutyric acid are added and the mixture is stirred for 3 h at 125° C. The reaction mixture is then poured onto ice water and extracted with DCM. The org. phase is concentrated by rotary evaporation i. V. and the residue is separated on silica gel (eluant cyclohexane/EA). The suitable fractions are concentrated by rotary evaporation i. V. and the residue is crystallised with diethyl ether.
Quantity
81.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
720 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[Cl:11][CH:12]([CH2:16][CH3:17])[C:13](O)=[O:14]>>[Cl:11][CH:12]([CH2:16][CH3:17])[C:13]([C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:10])[O:1][C:5]=2[CH:6]=1)=[O:14]

Inputs

Step One
Name
Quantity
81.7 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
polyphosphoric acid
Quantity
720 g
Type
reactant
Smiles
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
ClC(C(=O)O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 h at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
phase is concentrated by rotary evaporation i
CUSTOM
Type
CUSTOM
Details
and the residue is separated on silica gel (eluant cyclohexane/EA)
CONCENTRATION
Type
CONCENTRATION
Details
The suitable fractions are concentrated by rotary evaporation i
CUSTOM
Type
CUSTOM
Details
and the residue is crystallised with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC(C(=O)C1=CC2=C(NC(O2)=O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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